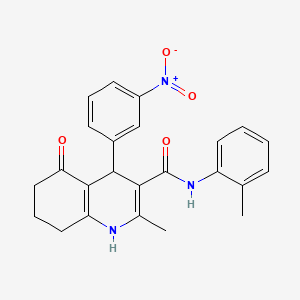

GPR41 agonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H23N3O4 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C24H23N3O4/c1-14-7-3-4-10-18(14)26-24(29)21-15(2)25-19-11-6-12-20(28)23(19)22(21)16-8-5-9-17(13-16)27(30)31/h3-5,7-10,13,22,25H,6,11-12H2,1-2H3,(H,26,29) |

InChI Key |

UWQXWOJVNASZLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Selective GPR41 Agonist: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to GPR41: A Key Player in Metabolism and Beyond

G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a seven-transmembrane receptor that has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity and diabetes. GPR41 is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota from the fermentation of dietary fiber.[1][2] This positions GPR41 as a crucial link between the gut microbiome and host metabolism.

Upon activation, GPR41 primarily couples to the inhibitory G-protein alpha subunit (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, GPR41 activation can lead to an increase in intracellular calcium concentrations ([Ca2+]i), often through the βγ-subunits of the G-protein activating phospholipase C (PLC).[3] These signaling cascades are central to the diverse physiological roles of GPR41.

Discovery of a Selective GPR41 Agonist: AR420626

The development of selective agonists for GPR41 has been a key objective for elucidating its physiological functions and therapeutic potential. One such molecule that has been instrumental in this research is AR420626, a potent and selective agonist of GPR41. Developed by Arena Pharmaceuticals, AR420626 has an IC50 of 117 nM for GPR41 and has been utilized in numerous studies to probe the receptor's role in various biological processes.

The discovery of AR420626 and other GPR41 modulators was detailed in patent AU2005305083B2, filed by Arena Pharmaceuticals, Inc.[4] The patent describes the synthesis and characterization of a range of compounds designed to modulate GPR41 activity for the treatment of insulin-related disorders.

GPR41 Signaling Pathways

The activation of GPR41 by an agonist like AR420626 initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gαi/o proteins, leading to downstream effects. A simplified representation of these pathways is illustrated below.

Synthesis of GPR41 Agonist-1 (AR420626)

The chemical synthesis of AR420626, while not explicitly detailed in publicly available literature, can be inferred from the general synthetic schemes provided in the Arena Pharmaceuticals patent AU2005305083B2. The synthesis generally involves a multi-step process, likely starting from commercially available precursors. A plausible, generalized synthetic workflow is outlined below.

A more detailed, though still generalized, synthetic route based on similar structures is as follows:

-

Synthesis of the Pyrrolidinone Core: This likely involves the condensation of a substituted amine with a keto-acid or a related derivative to form the core heterocyclic structure.

-

Functionalization of the Pyrrolidinone: The core structure is then functionalized, for instance, through alkylation or acylation, to introduce the necessary side chains.

-

Coupling with the Thiophene Moiety: A key step would be the coupling of the functionalized pyrrolidinone with a thiophene-containing building block, potentially through a palladium-catalyzed cross-coupling reaction.

-

Final Modifications and Purification: The final steps would involve any necessary deprotection or functional group interconversions, followed by purification of the final product, typically using chromatographic techniques such as HPLC.

Experimental Protocols for GPR41 Agonist Characterization

The characterization of a novel GPR41 agonist like AR420626 involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments.

GPR41 Agonist Screening and Potency Determination

A common workflow for screening and determining the potency of GPR41 agonists is depicted below.

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This assay is often used for primary screening of GPR41 agonists due to its high-throughput nature.

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing human GPR41 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin). Cells are seeded into 384-well black-walled, clear-bottom plates and grown to near confluency.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The assay plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Baseline fluorescence is recorded before the automated addition of the test compounds at various concentrations.

-

Data Acquisition and Analysis: Fluorescence intensity is monitored over time (typically 2-3 minutes) to measure the change in intracellular calcium concentration. The data is analyzed to determine the EC50 value for each compound.

| Parameter | Value |

| Cell Line | HEK293 or CHO cells expressing human GPR41 |

| Plate Format | 384-well, black-wall, clear-bottom |

| Calcium Indicator | Fluo-4 AM or FLIPR Calcium 6 Assay Kit |

| Assay Buffer | HBSS with 20 mM HEPES |

| Incubation | 1 hour at 37°C |

| Instrument | FLIPR Tetra or similar |

cAMP Accumulation Assay (HTRF Assay)

This assay directly measures the functional consequence of Gαi/o coupling by quantifying the inhibition of cAMP production.

Methodology:

-

Cell Preparation: HEK293 or CHO cells expressing human GPR41 are harvested and resuspended in stimulation buffer.

-

Assay Setup: In a 384-well plate, cells are incubated with the test compound at various concentrations in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes at room temperature.

-

cAMP Detection: A lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) is added to the wells. The plate is incubated for 1 hour at room temperature.

-

Data Acquisition and Analysis: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced. Data are analyzed to determine the IC50 value of the agonist.

| Parameter | Value |

| Cell Line | HEK293 or CHO cells expressing human GPR41 |

| Plate Format | 384-well, low-volume, white |

| Assay Principle | Competitive immunoassay (HTRF) |

| Key Reagents | Forskolin, cAMP-d2, Eu-cryptate anti-cAMP Ab |

| Incubation | 30 min (agonist), 60 min (detection) |

| Instrument | HTRF-compatible plate reader |

[35S]GTPγS Binding Assay

This functional assay measures the direct activation of G-proteins by the receptor and is particularly useful for Gαi/o-coupled receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing GPR41.

-

Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.

-

Binding Reaction: Membranes are incubated with the test agonist at various concentrations and a fixed concentration of [35S]GTPγS.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is analyzed to determine the EC50 and Emax values.

| Parameter | Value |

| Receptor Source | Membranes from cells expressing GPR41 |

| Radioligand | [35S]GTPγS |

| Assay Buffer | HEPES, MgCl2, NaCl, GDP |

| Separation Method | Rapid filtration |

| Detection Method | Liquid scintillation counting |

Conclusion

The discovery and synthesis of selective GPR41 agonists, exemplified by AR420626, have been pivotal in advancing our understanding of this important metabolic receptor. The detailed experimental protocols provided in this guide offer a framework for the identification and characterization of novel GPR41 modulators. As research in this area continues, the development of agonists with improved pharmacokinetic and pharmacodynamic properties holds significant promise for the treatment of metabolic and other diseases.

References

- 1. AU2005305083B2 - GPR41 and modulators thereof for the treatment of insulin-related disorders - Google Patents [patents.google.com]

- 2. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to GPR41 (FFAR3) Tissue Distribution and Expression

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tissue distribution, expression levels, and signaling pathways of G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3). GPR41 is a key receptor for short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota. Its role in various physiological processes makes it a significant target for therapeutic development.

GPR41 (FFAR3) Tissue Distribution and Expression

GPR41 exhibits a widespread but distinct pattern of expression across various human and animal tissues. The majority of available data is based on messenger RNA (mRNA) analysis, with protein expression data being more limited.

mRNA Expression Levels

Quantitative data on GPR41 mRNA expression from various sources, including the Genotype-Tissue Expression (GTEx) project and other transcriptomic studies, are summarized below. Expression levels are presented in Transcripts Per Million (TPM), which normalizes for gene length and sequencing depth.

| Tissue | Human mRNA Expression (TPM) - GTEx | Notes |

| Adipose Tissue (Subcutaneous) | ~1.5 - 2.5 | Consistently detected expression.[1] |

| Adipose Tissue (Visceral) | ~1.0 - 2.0 | |

| Colon (Sigmoid & Transverse) | ~0.5 - 1.5 | Expression is observed in the colonic mucosa.[2] |

| Spleen | ~0.5 - 1.5 | [3] |

| Pancreas | ~0.4 - 1.0 | [3] |

| Small Intestine (Terminal Ileum) | ~0.3 - 0.8 | |

| Esophagus (Mucosa) | ~0.3 - 0.7 | |

| Stomach | ~0.2 - 0.6 | |

| Whole Blood | ~0.2 - 0.5 | Detected in peripheral blood mononuclear cells.[1] |

| Lung | ~0.2 - 0.4 | |

| Thyroid | ~0.2 - 0.4 | |

| Heart (Atrial Appendage & Left Ventricle) | ~0.1 - 0.3 | Low levels of expression detected. |

| Liver | ~0.1 - 0.2 | Very low expression. |

| Skeletal Muscle | ~0.1 - 0.2 | |

| Brain (Various Regions) | Generally low (<0.2) | Low expression in most brain regions. |

Note: The Human Protein Atlas reports low membrane and cytoplasmic protein expression in most tissues, including the gastrointestinal tract. There is sometimes low consistency between antibody staining and RNA expression data, suggesting that further validation is often required.

Protein Expression

Quantitative proteomics data for GPR41 is less readily available. However, immunohistochemistry (IHC) and Western blotting studies have confirmed its presence in several key tissues.

| Tissue | Protein Expression Level | Cellular Localization |

| Adipose Tissue | Detected | Adipocytes. |

| Colon | Detected | Enteroendocrine L-cells, K-cells, and enterocytes. |

| Pancreas | Detected | Islets of Langerhans (β-cells). |

| Spleen | Detected | |

| Peripheral Blood Mononuclear Cells | Detected | Monocytes. |

| Sympathetic Ganglia | Detected | Neurons. |

| Airway Smooth Muscle | Detected | Smooth muscle cells. |

GPR41 (FFAR3) Signaling Pathways

GPR41 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation by its SCFA ligands, predominantly propionate and butyrate, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway can influence a variety of downstream cellular processes.

Recent evidence also suggests potential signaling through Gβγ subunits, which can activate phospholipase C (PLC) and downstream pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like ERK1/2. There is also emerging evidence of GPR41 forming heterodimers with the related receptor GPR43 (FFAR2), which may lead to distinct signaling outcomes.

Signaling Pathway Diagram

Caption: GPR41 (FFAR3) canonical and potential non-canonical signaling pathways.

Experimental Protocols

Detailed methodologies for studying GPR41 expression are crucial for obtaining reliable and reproducible results. Below are representative protocols for immunohistochemistry, Western blotting, and quantitative PCR.

Immunohistochemistry (IHC) for GPR41 in Human Colon Tissue

This protocol outlines the steps for the detection and localization of GPR41 protein in paraffin-embedded human colon tissue sections.

Experimental Workflow: Immunohistochemistry

Caption: A typical workflow for immunohistochemical analysis of GPR41.

Detailed Protocol:

-

Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) human colon tissue blocks.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

-

Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash sections in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with TBST.

-

Incubate with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with a validated primary antibody against GPR41 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking solution (e.g., 1:100 - 1:500) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash sections with TBST (3 x 5 minutes).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.

-

-

Detection:

-

Wash sections with TBST (3 x 5 minutes).

-

Apply 3,3'-diaminobenzidine (DAB) substrate and incubate until the desired brown color develops.

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine slides under a light microscope to assess the staining intensity and cellular localization of GPR41.

-

Western Blotting for GPR41 in Adipose Tissue

This protocol describes the detection of GPR41 protein in lysates from human or murine adipose tissue.

Experimental Workflow: Western Blotting

Caption: Standard workflow for Western blot analysis of GPR41 protein.

Detailed Protocol:

-

Protein Extraction:

-

Homogenize frozen adipose tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the infranatant, avoiding the upper lipid layer.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody against GPR41 (diluted 1:500 - 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with an HRP-conjugated secondary antibody (diluted 1:2000 - 1:10000 in blocking buffer) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify protein band intensity, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Quantitative PCR (qPCR) for GPR41 mRNA

This protocol provides a method for quantifying the relative expression of GPR41 mRNA in various tissues.

Experimental Workflow: qPCR

Caption: Key steps in the quantitative PCR workflow for GPR41 mRNA expression analysis.

Detailed Protocol:

-

RNA Extraction:

-

Extract total RNA from tissue samples using a TRIzol-based method or a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

-

RNA Quality and Quantity:

-

Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

-

Verify RNA integrity by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for GPR41, and a SYBR Green or TaqMan master mix.

-

Human GPR41 Primer Example:

-

Forward: 5'-AGCAGCGTCTTCTTCCTCAC-3'

-

Reverse: 5'-ATAGCACAGGCCGATGATGG-3'

-

-

Cycling Conditions (Example):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis (for SYBR Green).

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for GPR41 and a reference gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of GPR41 mRNA using the ΔΔCt method.

-

Conclusion

GPR41 (FFAR3) is a widely expressed receptor with significant roles in sensing gut microbial metabolites and modulating various physiological functions. Its expression in key metabolic and immune tissues underscores its potential as a therapeutic target. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biology of GPR41 and explore its therapeutic potential. Accurate and reproducible quantification of its expression and a thorough understanding of its signaling pathways are essential for advancing this field of research.

References

- 1. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]

- 2. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of the short chain fatty acid receptor GPR41/FFAR3 in autonomic and somatic sensory ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological role of GPR41 in metabolic diseases

An In-depth Technical Guide to the Physiological Role of GPR41 in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber.[1] Its expression in various metabolically active tissues, including pancreatic islets, enteroendocrine cells, adipose tissue, and sympathetic ganglia, positions it as a critical link between the gut microbiome and host metabolism.[1][2] GPR41 activation initiates complex signaling cascades that influence energy expenditure, glucose homeostasis, and adiposity. However, its precise role in metabolic diseases like obesity and type 2 diabetes is multifaceted and, in some cases, contested, with different experimental models yielding contradictory results.[1][3] This technical guide provides a comprehensive overview of the current understanding of GPR41's physiological functions, its signaling pathways, and its implications for metabolic diseases, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

GPR41 and its Ligands

GPR41 is a G-protein coupled receptor that is activated by SCFAs, which are carboxylic acids with fewer than six carbons. The most abundant of these in the colon are acetate, propionate, and butyrate. The activation of GPR41 by these SCFAs is dose-dependent, with EC50 values typically in the micromolar to millimolar range, which corresponds to the physiological concentrations of SCFAs in the gut lumen.

Tissue Distribution of GPR41

GPR41 expression has been identified in a variety of tissues that are central to metabolic regulation:

-

Gastrointestinal Tract: GPR41 is expressed in enteroendocrine L-cells, where it is involved in the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).

-

Pancreas: The receptor is found in pancreatic β-cells, where it modulates insulin secretion. It is also present in pancreatic α-cells, suggesting a role in glucagon secretion.

-

Sympathetic Nervous System: GPR41 is abundantly expressed in sympathetic ganglia, where its activation can increase sympathetic outflow and energy expenditure.

-

Adipose Tissue: The expression of GPR41 in adipose tissue is a point of contention. Some studies report its presence and a role in mediating leptin secretion, while others have been unable to detect its expression in murine adipocytes.

-

Immune Cells: GPR41 mRNA has been detected in peripheral blood mononuclear cells and bone marrow.

GPR41 Signaling Pathways

GPR41 signals through two primary pathways upon activation by SCFAs, leading to diverse cellular responses.

Gαi/o-Mediated Pathway

GPR41 couples to pertussis toxin-sensitive Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), which in turn decreases intracellular levels of cyclic AMP (cAMP). This is a common mechanism for GPCRs that mediate inhibitory responses.

Gβγ-Mediated Pathway

In addition to the Gαi/o pathway, the Gβγ subunits dissociated from the activated G-protein can trigger a separate signaling cascade. This involves the activation of Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This pathway is particularly relevant in the GPR41-mediated activation of sympathetic neurons.

Role of GPR41 in Metabolic Homeostasis

The role of GPR41 in metabolic regulation is complex, with studies on knockout mice providing conflicting but informative results.

Energy Expenditure and Obesity

The impact of GPR41 on obesity is debated. Some studies show that GPR41 knockout mice are leaner than their wild-type counterparts, a phenotype attributed to increased gut motility and reduced energy harvest from the diet, linked to decreased PYY secretion. Conversely, other research indicates that male GPR41 knockout mice on both low-fat and high-fat diets have increased body fat content and reduced energy expenditure, suggesting a protective role for GPR41 against obesity. This latter phenotype is consistent with GPR41's role in activating the sympathetic nervous system, which promotes energy expenditure.

Glucose Homeostasis and Insulin Secretion

GPR41 plays a significant role in regulating glucose metabolism.

-

Insulin Secretion: Studies on GPR41 knockout mice revealed fasting hypoglycemia, along with increased basal and glucose-stimulated insulin secretion from isolated pancreatic islets. In contrast, transgenic mice overexpressing GPR41 show impaired glucose responsiveness. This suggests that GPR41 activation normally acts as a brake on insulin secretion, potentially to fine-tune insulin release in response to nutrient availability.

-

Incretin Hormone Secretion: GPR41 activation in enteroendocrine L-cells is thought to stimulate the release of GLP-1 and PYY. Consistent with this, GPR41 knockout mice have been shown to have reduced glucose-stimulated GLP-1 secretion, leading to impaired oral glucose tolerance.

-

Intestinal Gluconeogenesis: There is evidence that SCFA-mediated GPR41 activation can improve glucose tolerance by inducing intestinal gluconeogenesis through a gut-brain neural circuit.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on GPR41.

Table 1: Ligand Affinity for GPR41

| Ligand | EC50 | Reference(s) |

|---|---|---|

| Propionate | Micromolar to Millimolar range | |

| Butyrate | Micromolar to Millimolar range | |

| Acetate | Millimolar range |

EC50 values can vary depending on the assay system used.

Table 2: Phenotypic Changes in Male GPR41 Knockout (KO) Mice vs. Wild-Type (WT)

| Parameter | Diet | Age | Change in KO vs. WT | Reference(s) |

|---|---|---|---|---|

| Body Fat Mass | Low-Fat | 40 weeks | Increased | |

| High-Fat | 27 weeks | Increased | ||

| Energy Expenditure | High-Fat | 40 weeks | Decreased | |

| Plasma Leptin | High-Fat | 27 weeks | Increased | |

| Plasma Adiponectin | Low-Fat | 22 & 40 weeks | Increased | |

| Glucose Tolerance | Low-Fat | Not specified | Impaired | |

| GLP-1 Secretion | Not specified | Not specified | Reduced (glucose-stimulated) | |

| PYY Secretion | Not specified | Not specified | Reduced | |

| Insulin Secretion | Not specified | Not specified | Increased (basal & glucose-stimulated from isolated islets) |

| Fasting Blood Glucose | Not specified | Not specified | Decreased (Hypoglycemia) | |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of GPR41 function. Below are protocols for key experiments.

Metabolic Phenotyping of GPR41 Knockout Mice

This protocol outlines a comprehensive approach to characterizing the metabolic phenotype of GPR41 knockout mice.

Workflow Diagram: Metabolic Phenotyping of GPR41 KO Mice

Protocol Details:

-

Animal Models: Use male and female GPR41 knockout mice and wild-type littermates as controls to minimize genetic background effects. House mice individually to accurately measure food intake.

-

Dietary Intervention: At 8-9 weeks of age, divide mice into groups receiving either a standard chow diet or a high-fat diet (e.g., 45-60% kcal from fat) for a period of 12-16 weeks.

-

Longitudinal Monitoring:

-

Body Weight and Food Intake: Measure body weight and food consumption three times per week.

-

Body Composition: Assess fat mass and lean mass at regular intervals (e.g., monthly) using non-invasive methods like NMR or DEXA.

-

-

Metabolic Assessment:

-

Indirect Calorimetry: Use a Comprehensive Lab Animal Monitoring System (CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), energy expenditure, and locomotor activity over a 24-48 hour period.

-

Glucose and Insulin Tolerance Tests (GTT/ITT): Perform GTT and ITT towards the end of the dietary intervention period to assess glucose disposal and insulin sensitivity.

-

-

Terminal Procedures:

-

Blood and Tissue Collection: At the end of the study, collect blood via cardiac puncture for analysis of plasma levels of glucose, insulin, leptin, GLP-1, PYY, and other metabolites. Harvest tissues such as liver, adipose depots (epididymal, perirenal), pancreas, and sections of the intestine for histological analysis or gene expression studies.

-

In Vivo GPR41 Agonist Study

This protocol describes an acute in vivo experiment to assess the effect of a GPR41-selective agonist on glucose metabolism.

Workflow Diagram: In Vivo GPR41 Agonist Study

Protocol Details:

-

Animals and Acclimation: Use 8-10 week old male C57BL/6J mice or a relevant diabetic mouse model. Acclimatize the animals to handling and gavage procedures.

-

Fasting: Fast mice for 6 hours prior to the experiment, with water provided ad libitum.

-

Baseline Measurement: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose.

-

Drug Administration: Administer the GPR41-selective agonist (e.g., AR420626) or vehicle control via oral gavage or intraperitoneal (IP) injection. Dosing will depend on the specific agonist's potency and pharmacokinetic profile.

-

Glucose Challenge: After a predetermined time for drug absorption (e.g., 30-60 minutes), administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage (for OGTT) or IP injection (for IPGTT).

-

Blood Sampling: Collect blood from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge to measure blood glucose levels. Additional samples can be taken for plasma insulin analysis.

-

Data Analysis: Plot the blood glucose concentration over time to generate a glucose excursion curve. Calculate the area under the curve (AUC) to quantify glucose tolerance. Compare the results between the agonist-treated and vehicle-treated groups.

Conclusion and Future Directions

GPR41 is a crucial receptor that translates signals from the gut microbiome into host physiological responses, impacting energy balance and glucose metabolism. The existing data, though sometimes conflicting, strongly implicates GPR41 as a potential therapeutic target for metabolic diseases. The discrepancies in knockout mouse phenotypes highlight the complexity of its function, which may be influenced by genetic background, sex, diet, and the specific composition of the gut microbiota.

Future research should focus on:

-

Tissue-specific knockout models: To dissect the specific roles of GPR41 in different tissues (e.g., pancreas, gut, sympathetic nervous system) and resolve controversies such as its function in adipocytes.

-

Human studies: To confirm the relevance of findings from rodent models to human physiology.

-

Development of selective modulators: The creation and testing of more potent and selective GPR41 agonists and antagonists will be essential for validating its therapeutic potential and elucidating its downstream signaling pathways.

A deeper understanding of GPR41's role will be vital for developing novel therapeutic strategies that leverage the gut microbiome-host axis to combat metabolic disorders.

References

- 1. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands vs. Synthetic Agonists for GPR41: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) produced by gut microbiota. Its role in energy homeostasis, inflammatory responses, and sympathetic nervous system regulation has made it an attractive therapeutic target for metabolic and inflammatory diseases. This technical guide provides an in-depth comparison of the endogenous ligands and emerging synthetic agonists targeting GPR41. We present quantitative data on ligand potency, detail the primary signaling pathways, and provide comprehensive protocols for key functional assays. This document aims to serve as a core resource for researchers engaged in the study of GPR41 pharmacology and the development of novel therapeutics.

Endogenous Ligands: The Body's Native Activators

The primary endogenous ligands for GPR41 are short-chain fatty acids (SCFAs), which are carboxylic acids with aliphatic tails of one to six carbons. The most abundant and physiologically relevant of these are acetate (C2), propionate (C3), and butyrate (C4), produced in the colon through bacterial fermentation of dietary fiber.[1] These molecules act as signaling messengers linking the gut microbiome to host physiology.

The potency of these SCFAs at GPR41 varies, with a general preference for slightly longer carbon chains. Propionate is typically the most potent endogenous agonist.[2] The millimolar concentrations required for activation suggest a low-potency receptor system, which is fitting given the high concentrations of SCFAs found in the gut lumen (20–60 mM).[1]

Table 1: Potency of Endogenous Ligands at GPR41

| Endogenous Ligand | Chemical Formula | Typical EC50 Value (Human GPR41) | Notes |

| Propionate (C3) | CH₃CH₂COOH | ~2.1 - 30 µM | Generally considered the most potent endogenous SCFA.[2][3] |

| Butyrate (C4) | CH₃(CH₂)₂COOH | ~50 - 500 µM | Potency is comparable to or slightly less than propionate. |

| Acetate (C2) | CH₃COOH | ~100 - 1000 µM | Generally the least potent of the major SCFAs at GPR41. |

| Pentanoate (C5) | CH₃(CH₂)₃COOH | Potent, sometimes more so than propionate. | Activates GPR41 with high potency. |

| Formate (C1) | HCOOH | Low to negligible activity | Generally not considered a significant GPR41 agonist. |

Note: EC50 values can vary significantly between different assay systems (e.g., cAMP inhibition, Ca2+ mobilization, SRE-luciferase) and cell backgrounds.

Synthetic Agonists and Modulators: Tools for Therapeutic Targeting

The development of synthetic ligands for GPR41 is crucial for dissecting its physiological roles and for therapeutic applications. These compounds offer the potential for greater potency, selectivity over the related GPR43 receptor, and improved pharmacokinetic properties compared to endogenous SCFAs. Research has yielded both direct (orthosteric) agonists and allosteric modulators.

Table 2: Potency of Selected Synthetic Ligands for GPR41

| Compound Class | Example Compound | Type | EC50 Value (Human GPR41) | Reference |

| Hexahydroquinoline | Compound 1-3 | Agonist / PAM | 0.32 µM (agonist); 0.10 µM (with propionate) | |

| Hexahydroquinoline | Compound 1-4 | Agonist / PAM | 0.23 µM (agonist); 0.081 µM (with propionate) | |

| Hexahydroquinoline | Compound 1-2 | Agonist | 0.61 µM | |

| Phenyl-furan-carboxamide | AR420626 | Selective Agonist | Potent; specific values vary by assay. |

PAM: Positive Allosteric Modulator. These compounds can potentiate the effect of the endogenous ligand.

GPR41 Signaling Pathways

GPR41 activation initiates downstream signaling cascades primarily through two distinct G protein-mediated pathways. This dual signaling capacity allows for a range of cellular responses depending on the cellular context.

Gαi/o-Mediated Pathway

As a member of the Gi/o-coupled receptor family, the canonical GPR41 signaling pathway involves the inhibition of adenylyl cyclase (AC).

-

Ligand Binding: SCFAs or synthetic agonists bind to GPR41.

-

G Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

-

Effector Modulation: The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Downstream Effects: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), altering downstream phosphorylation events.

Caption: GPR41 Gαi/o-mediated signaling pathway leading to cAMP inhibition.

Gβγ-Mediated MAPK/ERK Pathway

In addition to the Gαi/o pathway, the released Gβγ dimer can activate a separate signaling cascade involving Phospholipase C (PLC) and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2. This pathway is particularly important in the sympathetic nervous system.

-

Gβγ Dimer Release: Following G protein activation, the Gβγ dimer is freed from Gαi/o.

-

PLC Activation: Gβγ activates Phospholipase Cβ (PLCβ).

-

MAPK Cascade: PLCβ activation triggers a cascade that results in the phosphorylation and activation of the ERK1/2 MAP kinases.

-

Downstream Effects: Activated ERK translocates to the nucleus to regulate gene transcription and other cellular processes.

Caption: GPR41 Gβγ-mediated signaling via PLCβ and the MAPK/ERK cascade.

Experimental Protocols

Characterizing the activity of novel GPR41 ligands requires robust and reproducible in vitro assays. Below are generalized protocols for three key functional assays.

cAMP Inhibition Assay

This assay measures the ability of a GPR41 agonist to inhibit the production of cAMP, typically after stimulating adenylyl cyclase with forskolin.

Objective: To determine the potency (EC50) of a test compound by measuring the reduction in intracellular cAMP.

Materials:

-

HEK293 or CHO cells stably expressing human GPR41.

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Phosphodiesterase (PDE) Inhibitor: 1 mM IBMX.

-

Stimulant: Forskolin (FSK).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).

Protocol:

-

Cell Plating: Seed GPR41-expressing cells into 384-well plates and culture overnight.

-

Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.

-

Compound Addition: Prepare serial dilutions of the test compound in Assay Buffer containing IBMX. Add the compound to the cells and pre-incubate for 10-15 minutes at room temperature.

-

Stimulation: Add forskolin to all wells (except negative controls) to a final concentration that elicits a sub-maximal response (typically 1-10 µM). Incubate for 15-30 minutes at room temperature.

-

Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Caption: Workflow for a typical GPR41 cAMP inhibition functional assay.

Calcium Mobilization Assay

While GPR41 is primarily Gαi-coupled, co-expression with a promiscuous G protein like Gα16 or in certain native cell types can redirect signaling through the Gαq pathway, leading to a measurable release of intracellular calcium (Ca2+).

Objective: To measure GPR41 activation by detecting transient increases in intracellular Ca2+.

Materials:

-

HEK293T cells.

-

Expression plasmids for human GPR41 and a promiscuous G protein (e.g., Gα16).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Protocol:

-

Transient Transfection: Co-transfect HEK293T cells with GPR41 and Gα16 expression vectors. Plate the transfected cells into 96- or 384-well black, clear-bottom plates.

-

Dye Loading: 24-48 hours post-transfection, remove the culture medium and add Assay Buffer containing the calcium-sensitive dye and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer in a separate source plate.

-

Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Injection and Reading: The instrument injects the compound from the source plate into the cell plate and immediately begins reading the fluorescence intensity every 1-2 seconds for 1-3 minutes.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity over baseline. Plot the response against the log of compound concentration to determine the EC50.

Caption: Workflow for a GPR41 calcium mobilization assay via Gα16 coupling.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay directly measures the activation of the Gβγ-mediated MAPK pathway by quantifying the amount of phosphorylated ERK1/2.

Objective: To determine if a test compound induces ERK1/2 phosphorylation downstream of GPR41 activation.

Materials:

-

GPR41-expressing cells (e.g., HEK293, SH-SY5Y).

-

Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) and Rabbit anti-p44/42 MAPK.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

-

Chemiluminescent substrate (ECL).

Protocol:

-

Cell Culture and Starvation: Plate GPR41-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-12 hours to reduce basal phosphorylation levels.

-

Ligand Stimulation: Treat cells with the desired concentrations of the test compound for a specific time (a time-course from 2 to 30 minutes is recommended to capture peak phosphorylation, often around 5-10 minutes).

-

Cell Lysis: Immediately after stimulation, place plates on ice, aspirate the media, and add ice-cold Lysis Buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: a. Normalize protein amounts and run samples on an SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total ERK1/2.

-

Data Analysis: Quantify band intensities using densitometry. Express the result as the ratio of phospho-ERK to total-ERK.

Conclusion and Future Directions

GPR41 remains a compelling target for metabolic and inflammatory diseases. While endogenous SCFAs are the physiological activators, their low potency and poor pharmacokinetic profiles necessitate the development of synthetic agonists. The compounds discovered thus far, such as the hexahydroquinoline series, demonstrate that potent and selective small molecules can be developed.

Future research should focus on several key areas:

-

Discovery of More Potent and Drug-like Agonists: High-throughput screening and structure-based drug design will be essential for identifying novel chemical scaffolds.

-

Biased Agonism: Investigating whether synthetic ligands can be designed to preferentially activate either the Gαi/o or the Gβγ pathway is a promising avenue. Such biased agonists could fine-tune therapeutic effects while minimizing potential side effects.

-

Allosteric Modulation: Targeting allosteric sites may offer an alternative strategy to orthosteric agonism, providing greater selectivity and a more nuanced modulation of receptor activity.

The continued exploration of GPR41 pharmacology, aided by the assays and data presented in this guide, will undoubtedly pave the way for new therapeutic strategies that harness the link between the gut microbiome and host metabolism.

References

GPR41 Downstream Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a class A G protein-coupled receptor that plays a crucial role in mediating the physiological effects of short-chain fatty acids (SCFAs). SCFAs, such as acetate, propionate, and butyrate, are microbial metabolites produced in the gut through the fermentation of dietary fiber.[1][2] GPR41 is expressed in various tissues, including adipose tissue, the gastrointestinal tract, the peripheral nervous system, and immune cells.[1][3][4] Its activation by SCFAs initiates a cascade of downstream signaling events that are implicated in a wide range of physiological processes, from energy homeostasis and metabolic regulation to immune responses. This technical guide provides an in-depth overview of the core downstream signaling cascades of GPR41, with a focus on Gαi-mediated cAMP inhibition and other key pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling pathways.

Core Signaling Pathways

GPR41 primarily couples to the Gαi/o family of G proteins. Ligand binding by SCFAs induces a conformational change in the receptor, leading to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins, initiating distinct signaling cascades.

Gαi-Mediated Inhibition of Adenylyl Cyclase and cAMP Reduction

The canonical signaling pathway for GPR41 involves the Gαi subunit. Upon activation, Gαi directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). This leads to a decrease in the intracellular concentration of cAMP. cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets involved in a variety of cellular processes. By inhibiting cAMP production, GPR41 activation effectively dampens PKA-mediated signaling.

dot

Caption: GPR41 Gαi-mediated inhibition of the cAMP pathway.

Gβγ-Mediated Signaling Cascades

In addition to the Gαi-mediated pathway, the liberated Gβγ subunit can also initiate its own signaling cascades. One notable pathway involves the activation of Phospholipase Cβ (PLCβ), which in turn leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK). This Gβγ-PLCβ-MAPK signaling axis has been implicated in the GPR41-mediated regulation of the sympathetic nervous system.

dot

Caption: GPR41 Gβγ-mediated activation of the PLCβ-MAPK pathway.

Quantitative Data Summary

The activation of GPR41 by various SCFAs has been quantified in numerous studies. The following table summarizes the half-maximal effective concentration (EC50) values for the most abundant SCFAs.

| Ligand (SCFA) | Receptor | EC50 (µM) | Cell System/Assay | Reference |

| Propionate | GPR41 | ~2.1 - 30 | Mammalian cells | |

| Acetate | GPR41 | ~100 - 500 | Mammalian cells | |

| Butyrate | GPR41 | ~50 - 1000 | Mammalian cells | |

| Pentanoate | GPR41 | ~10 - 50 | Mammalian cells |

Note: EC50 values can vary depending on the specific cell line, expression levels of the receptor, and the assay technology used.

Experimental Protocols

Measurement of cAMP Levels

Several methods are available to quantify changes in intracellular cAMP levels following GPR41 activation. These assays are crucial for characterizing the activity of GPR41 agonists and antagonists.

1. Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This competitive immunoassay is a widely used method for measuring cAMP.

-

Principle: The assay is based on FRET between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. An increase in intracellular cAMP leads to a decrease in the FRET signal.

-

General Protocol:

-

Seed cells expressing GPR41 in a microplate and culture overnight.

-

To measure Gαi-mediated inhibition, stimulate cells with a cAMP-inducing agent like forskolin in the presence of the GPR41 agonist (SCFA or test compound).

-

Lyse the cells to release intracellular cAMP.

-

Add the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2).

-

Incubate to allow for competition.

-

Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the ratio of the two emission signals and determine the cAMP concentration from a standard curve.

-

dot

Caption: Workflow for an HTRF-based cAMP assay.

2. AlphaScreen cAMP Assay

This is another competitive immunoassay format.

-

Principle: This assay uses donor and acceptor beads that come into proximity when biotinylated-cAMP binds to a streptavidin-coated donor bead and an anti-cAMP antibody-coated acceptor bead. Endogenous cAMP competes for binding to the antibody, reducing the signal.

-

General Protocol: The workflow is similar to the HTRF assay, involving cell stimulation, lysis, addition of detection reagents (beads and biotinylated cAMP), incubation, and reading on an AlphaScreen-compatible plate reader.

3. GloSensor™ cAMP Assay

This is a non-antibody-based, live-cell biosensor assay.

-

Principle: The GloSensor is a genetically encoded biosensor that fuses a cAMP-binding domain to a variant of firefly luciferase. Binding of cAMP to the sensor causes a conformational change that leads to an increase in light output.

-

General Protocol:

-

Transfect cells with the GloSensor cAMP plasmid.

-

Equilibrate the cells with the GloSensor cAMP reagent.

-

Add the test compounds (GPR41 agonists).

-

Measure luminescence in real-time.

-

Measurement of Gαi Activation

Directly measuring the activation of the Gαi subunit can provide more proximal information about receptor engagement.

Gαi Pull-Down Activation Assay

-

Principle: This assay utilizes a configuration-specific antibody that only recognizes the GTP-bound (active) form of Gαi.

-

General Protocol:

-

Treat GPR41-expressing cells with an agonist.

-

Lyse the cells under non-denaturing conditions.

-

Incubate the cell lysate with an anti-Gαi-GTP antibody.

-

Use Protein A/G agarose beads to "pull down" the antibody-Gαi-GTP complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze by Western blotting using a general anti-Gαi antibody to detect the amount of activated Gαi.

-

dot

Caption: Workflow for a Gαi pull-down activation assay.

Conclusion

GPR41 is a key receptor that translates signals from the gut microbiome into host physiological responses through intricate downstream signaling cascades. The primary Gαi-mediated inhibition of cAMP production, coupled with Gβγ-driven pathways, provides a framework for understanding the diverse effects of SCFAs. The experimental protocols outlined in this guide offer robust methods for interrogating these pathways, which is essential for the ongoing research and development of novel therapeutics targeting GPR41 for a range of metabolic and inflammatory diseases. Further elucidation of the nuanced regulation of these signaling networks will continue to be a vital area of investigation.

References

- 1. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patrinum.ch [patrinum.ch]

- 3. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of Energy Homeostasis by GPR41 [frontiersin.org]

Structure-Activity Relationship of GPR41 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of G protein-coupled receptor 41 (GPR41) agonists. GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a promising therapeutic target for metabolic disorders, including obesity and diabetes, as well as inflammatory conditions. This document summarizes the key structural features required for GPR41 activation, presents quantitative data for natural and synthetic agonists, details relevant experimental protocols, and illustrates the primary signaling pathways involved.

Introduction to GPR41 and its Endogenous Agonists

GPR41 is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota from the fermentation of dietary fiber. The primary endogenous agonists are acetate, propionate, and butyrate.[1] These SCFAs play a crucial role in host-microbiota communication and the regulation of various physiological processes. The potency of these SCFAs for GPR41 varies, with propionate and butyrate generally showing higher potency than acetate.[1] The millimolar concentrations of SCFAs required for GPR41 activation suggest a physiological role primarily in the gut lumen where their concentrations are high.[1]

Structure-Activity Relationship of GPR41 Agonists

The exploration of synthetic GPR41 agonists has been crucial for elucidating the receptor's function and therapeutic potential. SAR studies have identified key molecular determinants for agonist activity and selectivity.

Natural Agonists: Short-Chain Fatty Acids

The agonist activity of SCFAs at GPR41 is dependent on the carbon chain length. While specific EC50 values can vary between different assay systems and species orthologs, a general rank order of potency is observed.

| Agonist | Chemical Structure | Typical EC50 Range (mM) | Potency Rank |

| Propionate | CH₃CH₂COOH | ~0.5 - 5 | 1 |

| Butyrate | CH₃(CH₂)₂COOH | ~0.5 - 5 | 1 |

| Acetate | CH₃COOH | >10 | 2 |

Note: EC50 values are approximate and can vary based on the specific experimental setup.[1]

Synthetic Agonists: Tetrahydroquinolone Derivatives

A recent study by Inuki et al. (2024) has provided valuable insights into the SAR of a series of tetrahydroquinolone derivatives as GPR41 modulators.[2] This class of compounds has shown promise in yielding potent and selective GPR41 agonists. The study started with a lead compound that displayed antagonistic activity and, through systematic modifications, identified derivatives with potent agonistic effects.

A key finding was the critical role of the aryl group attached to a furan moiety within the tetrahydroquinolone scaffold. Substitution of a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene moieties converted the compounds from antagonists to agonists with activity comparable to the known GPR41 agonist AR420626.

Table 1: Structure-Activity Relationship of Tetrahydroquinolone Derivatives as GPR41 Agonists

| Compound | R Group (Aryl Substitution) | GPR41 Agonistic Activity (EC50, µM) |

| Lead Antagonist | 2-(trifluoromethoxy)benzene | (Antagonist) |

| Derivative 1 | 2,4-difluorobenzene | ~1.5 |

| Derivative 2 | 2,6-difluorobenzene | ~1.2 |

| Derivative 3 | 2,4,6-trifluorobenzene | ~1.0 |

| AR420626 | (Reference Compound) | ~0.8 |

Data adapted from Inuki et al. (2024). EC50 values are approximate and for illustrative purposes.

These findings underscore the importance of the electronic and steric properties of the aryl substituent in determining the pharmacological activity of these compounds at GPR41.

GPR41 Signaling Pathways

GPR41 primarily couples to the inhibitory G protein, Gαi/o. Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer, initiating downstream signaling cascades.

Gαi/o-Mediated Pathway

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a hallmark of GPR41 activation and is often used as a primary readout in functional assays.

Gβγ-Mediated Pathway

The dissociated Gβγ dimer can also activate downstream effectors, including phospholipase Cβ (PLCβ) and phosphoinositide 3-kinase (PI3K). Activation of PLCβ leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The PI3K pathway can lead to the phosphorylation and activation of Akt, a key regulator of cell survival and metabolism. Furthermore, GPR41 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Physiological Consequences of GPR41 Activation

The activation of these signaling pathways by GPR41 agonists in various tissues leads to diverse physiological responses, including:

-

Regulation of gut hormones: GPR41 activation in enteroendocrine L-cells stimulates the secretion of peptide YY (PYY) and glucagon-like peptide-1 (GLP-1), which are involved in appetite regulation and glucose homeostasis.

-

Modulation of sympathetic nervous system: In sympathetic ganglia, GPR41 activation can influence neuronal activity.

Diagram of GPR41 Signaling Pathways

Experimental Protocols

The characterization of GPR41 agonists typically involves a battery of in vitro functional assays to determine their potency, efficacy, and selectivity.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR41 activation, which is a downstream event of Gβγ-mediated PLCβ activation.

Workflow Diagram for Calcium Mobilization Assay

Detailed Methodology:

-

Cell Culture: Maintain HEK293 or CHO cells stably expressing human GPR41 in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Plate the cells in a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Incubation: Remove the culture medium from the wells, add the dye loading buffer, and incubate the plate at 37°C for 1-2 hours in the dark.

-

Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., propionate or AR420626) in an appropriate assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated liquid handling system to add the compounds to the cell plate and immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).

-

Data Analysis: The increase in fluorescence intensity over baseline is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, a direct consequence of Gαi/o activation.

Workflow Diagram for cAMP Assay

Detailed Methodology:

-

Cell Culture and Seeding: Culture and seed GPR41-expressing cells in a 96-well plate as described for the calcium mobilization assay.

-

Cell Stimulation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.

-

Agonist and Forskolin Addition: Add the GPR41 agonist (test compound) to the cells, followed by the addition of forskolin, a direct activator of adenylyl cyclase. The agonist will inhibit the forskolin-induced cAMP production.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The reduction in the forskolin-induced cAMP signal is plotted against the agonist concentration, and a dose-response curve is fitted to determine the IC50 value.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the GPR41 signaling cascade.

Workflow Diagram for ERK Phosphorylation Assay

Detailed Methodology:

-

Cell Culture and Serum Starvation: Culture GPR41-expressing cells and then serum-starve them for several hours to overnight to reduce basal levels of ERK phosphorylation.

-

Agonist Stimulation: Treat the cells with various concentrations of the GPR41 agonist for a predetermined optimal time (typically 5-15 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.

-

Detection of Phosphorylated and Total ERK:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

ELISA-based methods (e.g., In-Cell Western, SureFire): These methods allow for a higher-throughput quantification of p-ERK and total ERK directly in the cell culture plate using specific primary antibodies and fluorescently labeled secondary antibodies.

-

-

Data Analysis: Quantify the signal for p-ERK and total ERK. The ratio of p-ERK to total ERK is calculated and plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The structure-activity relationship of GPR41 agonists is a rapidly evolving field with significant therapeutic implications. The identification of key structural motifs, such as the substituted aryl group in the tetrahydroquinolone series, provides a roadmap for the design of more potent and selective GPR41 modulators. The detailed experimental protocols provided herein serve as a guide for researchers to characterize novel GPR41 agonists and further unravel the complexities of GPR41 signaling. A thorough understanding of the SAR and downstream signaling of GPR41 agonists is paramount for the successful development of novel therapeutics targeting this important receptor.

References

GPR41 (FFAR3) as a Therapeutic Target for Obesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), has emerged as a compelling, albeit complex, therapeutic target for obesity and related metabolic disorders. Activated by short-chain fatty acids (SCFAs) produced by gut microbial fermentation of dietary fiber, GPR41 is strategically expressed in key metabolic tissues, including enteroendocrine cells, adipocytes, and sympathetic neurons. Its activation initiates a cascade of signaling events that influence energy homeostasis, appetite regulation, and glucose metabolism. This technical guide provides an in-depth overview of GPR41's core biology, summarizes key quantitative data, details relevant experimental protocols, and visualizes its signaling pathways, offering a comprehensive resource for researchers and drug development professionals in the field of obesity therapeutics.

Introduction to GPR41 (FFAR3)

GPR41 is a G-protein coupled receptor that primarily couples to inhibitory G-proteins (Gi/o).[1][2] Its natural ligands are SCFAs, with propionate and butyrate being the most potent activators.[3][4] The expression of GPR41 in various metabolic tissues underscores its potential role in regulating systemic energy balance.[1] Dysregulation of the gut microbiome and subsequent alterations in SCFA production have been linked to metabolic diseases like obesity, further highlighting the therapeutic potential of targeting GPR41.

GPR41 Signaling Pathways

Upon activation by SCFAs, GPR41 initiates downstream signaling primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the βγ-subunits of the dissociated G-protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Diagram: GPR41 Signaling Cascade

References

- 1. In-vitro GLP-1 Release Assay Using STC-1 Cells [bio-protocol.org]

- 2. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro GLP-1 Release Assay Using STC-1 Cells [en.bio-protocol.org]

- 4. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GPR41-Mediated Leptin Secretion in Adipocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leptin, an adipocyte-secreted hormone, is a critical regulator of energy homeostasis. Its production and secretion are tightly linked to the body's energy status, and dysregulation is associated with metabolic disorders, including obesity. Emerging evidence has identified the G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), as a key sensor in adipocytes that links gut microbiome metabolites to leptin secretion. GPR41 is activated by short-chain fatty acids (SCFAs), such as propionate and butyrate, which are fermentation products of dietary fiber by gut bacteria. This guide provides an in-depth examination of the molecular mechanisms underpinning GPR41 activation and the subsequent signaling cascade that leads to leptin secretion in adipocytes. It consolidates quantitative data, details established experimental protocols, and visualizes the core signaling pathways to serve as a comprehensive resource for researchers in metabolism and drug development.

GPR41: Expression and Ligand Activation

GPR41 is a Gi/o-coupled receptor activated by SCFAs, primarily those with 2 to 6 carbon atoms (C2-C6).[1][2] Its expression has been identified in various tissues, including adipose tissue, pancreas, and peripheral blood mononuclear cells.[3][4] In the context of adipocytes, GPR41 mRNA has been detected in both human and mouse adipose tissues and adipocyte cell lines.[1] Upon binding of SCFAs like propionate, GPR41 undergoes a conformational change, initiating intracellular signaling cascades.

However, there is some debate in the scientific literature regarding the expression levels and functional primacy of GPR41 versus the related receptor GPR43 in murine adipocytes. Some studies have reported difficulty in detecting GPR41 mRNA in certain mouse adipose depots and cell lines, suggesting that GPR43 might mediate some of the observed effects of SCFAs on leptin secretion in these models. Nevertheless, studies using GPR41 knockout mice have demonstrated a clear role for the receptor in SCFA-stimulated leptin secretion, potentially due to downstream effects on GPR43 expression.

The GPR41 Signaling Pathway in Leptin Secretion

Activation of GPR41 by SCFAs in adipocytes initiates a signaling cascade through its coupling to heterotrimeric Gi/o proteins. The stimulatory effect of propionate on leptin production has been shown to be completely abolished by treatment with pertussis toxin, a known inhibitor of Gi/o protein signaling, confirming the involvement of this pathway.

Upon activation, the Gi/o protein dissociates into its Gαi and Gβγ subunits. While the canonical Gαi pathway involves the inhibition of adenylyl cyclase, the Gβγ subunit can activate Phospholipase Cβ (PLCβ). PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a critical, though complex, step in the regulated secretion of leptin. While a moderate increase in intracellular calcium is necessary for the exocytosis of leptin-containing vesicles, excessively high cytosolic calcium concentrations have been shown to inhibit insulin-stimulated leptin secretion.

References

- 1. Short-chain fatty acids stimulate leptin production in adipocytes through the G protein-coupled receptor GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short-chain fatty acids stimulate leptin production in adipocytes through the G protein-coupled receptor GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

GPR41: A Key Regulator of Sympathetic Nervous System Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), has emerged as a critical molecular player in the direct regulation of the sympathetic nervous system (SNS). Primarily expressed in sympathetic ganglia, GPR41 acts as a sensor for short-chain fatty acids (SCFAs), metabolites produced by gut microbiota, and ketone bodies, thereby linking nutritional status to autonomic control of metabolism and cardiovascular function. Activation of GPR41 by the SCFA propionate initiates an excitatory signaling cascade leading to norepinephrine release from sympathetic neurons. Conversely, the ketone body β-hydroxybutyrate acts as an antagonist, inhibiting sympathetic outflow. This guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and quantitative data elucidating the role of GPR41 in sympathetic regulation, offering valuable insights for researchers and professionals in drug discovery and development.

GPR41 Expression and Localization

GPR41 is abundantly expressed in the sympathetic ganglia, including the superior cervical ganglion (SCG), in both mice and humans.[1][2][3][4][5] This localization is crucial as it positions the receptor to directly influence the activity of sympathetic neurons. In contrast, the related receptor GPR43 shows minimal expression in the SCG. Studies in Gpr41 knockout (Gpr41-/-) mice have revealed a significant reduction in the density of sympathetic innervations and tyrosine hydroxylase (TH) protein in the heart, suggesting a role for GPR41 in the development and maintenance of sympathetic nerves.

Ligand-Mediated Regulation of GPR41 in the Sympathetic Nervous System

The activity of GPR41 in the sympathetic nervous system is dynamically regulated by metabolic signals, specifically SCFAs and ketone bodies.

-

Agonist: Propionate: The short-chain fatty acid propionate, a major product of dietary fiber fermentation by the gut microbiota, is a potent agonist of GPR41. Activation of GPR41 by propionate in sympathetic neurons leads to an excitatory response, triggering action potentials and subsequent norepinephrine release. This links dietary fiber intake to increased sympathetic outflow.

-

Antagonist: β-Hydroxybutyrate: In contrast, the ketone body β-hydroxybutyrate, which is produced during periods of fasting, ketogenic diets, or in diabetic conditions, acts as an antagonist of GPR41. By blocking the action of SCFAs on GPR41, β-hydroxybutyrate suppresses sympathetic nervous system activity, contributing to the conservation of energy during periods of nutrient scarcity.

GPR41 Signaling Pathway in Sympathetic Neurons

Upon activation by propionate, GPR41, a Gi/o-coupled receptor, initiates a signaling cascade that deviates from the canonical Gαi-mediated inhibition of adenylyl cyclase. Instead, the excitatory response in sympathetic neurons is mediated by the Gβγ subunit. The downstream signaling pathway involves the activation of Phospholipase Cβ (PLCβ), the Mitogen-Activated Protein Kinase (MAPK) cascade (specifically ERK1/2), and the subsequent phosphorylation of synapsin 2b. Phosphorylation of synapsin 2b is a critical step that facilitates the release of norepinephrine from synaptic vesicles.

Signaling Pathway Diagram

Caption: GPR41 signaling cascade in sympathetic neurons.

Quantitative Data on GPR41 Function

The following tables summarize key quantitative findings from studies investigating the role of GPR41 in sympathetic nervous system regulation.

Table 1: Effects of Gpr41 Knockout on Sympathetic Nervous System Parameters in Mice

| Parameter | Wild-Type (WT) | Gpr41-/- | Percentage Change | Reference |

| Resting Heart Rate (beats/min) | 682 ± 10 | 610 ± 16 | ↓ 10.6% | |

| Plasma Norepinephrine (pg/mL) | ~1250 | ~750 | ↓ 40% | |

| Cardiac Norepinephrine (ng/g tissue) | ~250 | ~350 | ↑ 40% | |

| Heart Rate Reduction with Propranolol (beats/min) | ~130 | ~80 | ↓ 38.5% |

Table 2: Effects of Propionate and β-Hydroxybutyrate on Sympathetic Activity

| Experimental Condition | Parameter | Effect of Propionate | Effect of β-Hydroxybutyrate | Reference |

| GPR41-expressing HEK293 cells | ERK1/2 Phosphorylation | ↑ (1 mM) | Antagonizes propionate effect | |

| GPR41-expressing HEK293 cells | cAMP Production | ↓ (1 mM) | Inhibits propionate-induced reduction | |

| Primary Cultured Sympathetic Neurons | Action Potential Firing | ↑ | Not reported | |

| Co-culture of Cardiomyocytes and Sympathetic Neurons | Cardiomyocyte Beat Rate | ↑ | Inhibits propionate-induced increase | |

| Wild-Type Mice | Heart Rate | ↑ | Inhibits propionate-induced increase | |

| Gpr41-/- Mice | Heart Rate | No effect | No effect |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols used in the cited research.

Animals

-

Gpr41 Knockout Mice: Gpr41-/- mice were generated and compared with wild-type littermates to assess the physiological role of GPR41.

-

Animal Housing and Diet: Mice were maintained under standard laboratory conditions with controlled light-dark cycles and access to standard chow and water ad libitum, unless otherwise specified for fasting experiments.

In Vitro Assays

-

Cell Culture:

-

HEK293 cells were used for heterologous expression of GPR41 to study signaling pathways in a controlled environment.

-

Primary cultures of sympathetic neurons from the superior cervical ganglion (SCG) of mice were established to study neuronal activity directly.

-